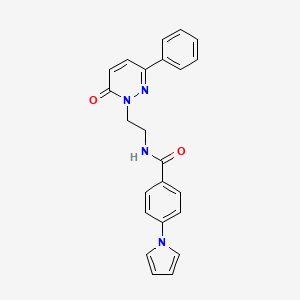

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

CAS No.: 1219842-68-8

Cat. No.: VC6628246

Molecular Formula: C23H20N4O2

Molecular Weight: 384.439

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219842-68-8 |

|---|---|

| Molecular Formula | C23H20N4O2 |

| Molecular Weight | 384.439 |

| IUPAC Name | N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |

| Standard InChI | InChI=1S/C23H20N4O2/c28-22-13-12-21(18-6-2-1-3-7-18)25-27(22)17-14-24-23(29)19-8-10-20(11-9-19)26-15-4-5-16-26/h1-13,15-16H,14,17H2,(H,24,29) |

| Standard InChI Key | MPFLXNDVRJTRTM-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

-

Pyridazinone Core: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2, with a ketone group at position 6 (6-oxo). The phenyl group at position 3 introduces hydrophobicity and steric bulk .

-

Ethyl Linker: A two-carbon chain connecting the pyridazinone nitrogen to the benzamide group, providing conformational flexibility.

-

Benzamide-Pyrrole System: The benzamide group (a benzene ring attached to a carboxamide) is substituted at the para position with a pyrrole ring, a five-membered heterocycle with one nitrogen atom. This moiety may influence electronic properties and binding interactions .

The systematic IUPAC name reflects this arrangement: N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide.

Physicochemical Data

Key properties derived from experimental and computational analyses include:

| Property | Value |

|---|---|

| CAS Number | 1219842-68-8 |

| Molecular Formula | |

| Molecular Weight | 384.4 g/mol |

| Hydrogen Bond Donors | 2 (amide NH and pyridazinone NH) |

| Hydrogen Bond Acceptors | 5 (amide O, pyridazinone O, pyrrole N) |

| Rotatable Bond Count | 6 |

These parameters suggest moderate solubility in polar aprotic solvents and potential for membrane permeability, though experimental data on solubility and logP are unavailable in the provided sources .

Synthesis and Characterization

Stability and Reactivity

The pyridazinone ring’s conjugated system may confer stability against hydrolysis, while the amide bond could be susceptible to enzymatic cleavage. The pyrrole substituent’s electron-rich nature may participate in π-π stacking or hydrogen bonding interactions.

Comparative Analysis with Structural Analogs

Pyridazinone Derivatives

Compounds like N-[1-(4-methyl-6-oxopyrimidin-1-yl)-2-oxo-2-phenylethyl]benzamide (PubChem CID: 2802825) share the pyridazinone core but lack the pyrrole substitution, highlighting the uniqueness of the target compound’s benzamide-pyrrole system .

Piperidine-Pyridazine Hybrids

Challenges and Future Directions

Data Gaps

Current limitations include:

-

Absence of in vitro or in vivo efficacy data.

-

Uncharacterized physicochemical properties (e.g., melting point, solubility).

-

Limited synthetic methodology details.

Research Opportunities

-

Synthetic Optimization: Developing efficient routes to scale-up production.

-

Biological Screening: Testing against kinase panels, GPCRs, and inflammatory targets.

-

Structural Modifications: Exploring substitutions on the pyrrole or phenyl groups to enhance potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume